Bis-PEG13-NHS ester

ADC Linker PROTAC Linker Bioconjugation

Bis-PEG13-NHS ester (CAS 2221949-00-2) is a monodisperse, homobifunctional PEG crosslinker for high-stakes bioconjugation. Its discrete 13-unit (50.1 Å) spacer delivers a single, defined MW—eliminating the batch variability of polydisperse PEGs. XLogP -3.8 provides a hydrophilicity reservoir to mask hydrophobic payloads, preventing aggregation in high-DAR ADCs. For PROTACs, the extended linker bridges distant binding pockets to facilitate ternary complex formation. Choose Bis-PEG13-NHS ester for the analytical precision and reproducibility that pharmaceutical development demands.

Molecular Formula C38H64N2O21
Molecular Weight 884.9 g/mol
Cat. No. B1192365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG13-NHS ester
SynonymsBis-PEG13-NHS ester
Molecular FormulaC38H64N2O21
Molecular Weight884.9 g/mol
Structural Identifiers
InChIInChI=1S/C38H64N2O21/c41-33-1-2-34(42)39(33)60-37(45)5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-48-8-6-38(46)61-40-35(43)3-4-36(40)44/h1-32H2
InChIKeyOVDFFVRBNAHLOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bis-PEG13-NHS Ester Specifications and Core Characteristics for ADC and PROTAC Development


Bis-PEG13-NHS ester (CAS 2221949-00-2), a homobifunctional polyethylene glycol (PEG) crosslinker, features a discrete 13-unit PEG chain terminating in two N-hydroxysuccinimide (NHS) ester groups [1]. This linear, non-cleavable linker is utilized in the synthesis of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where its reactive NHS esters form stable amide bonds with primary amines on proteins, peptides, or other biomolecules [2]. The monodisperse nature of the PEG13 spacer ensures a single, defined molecular weight and chain length, providing consistent and reproducible conjugation outcomes, a critical factor for pharmaceutical development .

Why PEG Linker Length and Monodispersity Dictate Bis-PEG13-NHS Ester Performance


Substituting Bis-PEG13-NHS ester with other PEG-based linkers without rigorous evaluation is a significant risk in bioconjugation workflows. The length of the PEG spacer is a primary determinant of conjugate performance, directly influencing hydrophilicity, aggregation propensity, pharmacokinetic (PK) profiles, and, in the case of PROTACs, ternary complex formation and degradation efficiency [1]. Shorter linkers (e.g., PEG4, PEG8) may lead to increased conjugate hydrophobicity and aggregation, while longer or different configurations (e.g., pendant PEG12) can alter in vivo clearance rates [2]. Furthermore, the use of polydisperse PEG reagents introduces batch-to-batch variability and analytical complexity, whereas the monodisperse nature of Bis-PEG13-NHS ester ensures consistent linker length and molecular weight, which is essential for reproducible and characterizable bioconjugates . The specific quantitative evidence below underscores the critical impact of these parameters.

Quantitative Differentiation of Bis-PEG13-NHS Ester vs. Key Analogs


Linker Length and Flexibility: Bis-PEG13 vs. Shorter PEG Homologs

Bis-PEG13-NHS ester provides a significantly longer and more flexible spacer compared to shorter bis-PEG linkers like Bis-PEG4-NHS and Bis-PEG8-NHS. This extended reach is quantified by atom count and molecular length, which directly influences the ability to bridge two binding moieties in a PROTAC or to mask hydrophobic payloads in an ADC [1].

ADC Linker PROTAC Linker Bioconjugation

Enhanced Hydrophilicity: Bis-PEG13-NHS Ester vs. Shorter PEG Linkers

The extended PEG13 chain confers greater hydrophilicity to conjugates compared to shorter PEG linkers. This is reflected in a lower computed XLogP3-AA value for Bis-PEG13-NHS ester, indicating a higher preference for aqueous environments [1]. This property is crucial for mitigating the hydrophobicity of cytotoxic payloads in ADCs, reducing aggregation and improving pharmacokinetics [2].

Hydrophilicity ADC Linker Solubility

Functional Valency: Bis-PEG13-NHS Ester vs. Monofunctional m-PEG13-NHS Ester

Unlike the monofunctional m-PEG13-NHS ester, which can only cap a single amine, Bis-PEG13-NHS ester is a homobifunctional crosslinker. It contains two reactive NHS ester groups, enabling it to covalently join two distinct amine-containing molecules [1]. This is the fundamental requirement for its role as a linker in PROTACs, where it must bridge an E3 ligase ligand and a target protein ligand .

Bioconjugation Crosslinking PROTAC Linker

Optimal Application Scenarios for Bis-PEG13-NHS Ester Based on Quantitative Evidence


Synthesis of High-DAR ADCs with Reduced Aggregation

Based on evidence that longer PEG linkers reduce conjugate hydrophobicity and aggregation [1], Bis-PEG13-NHS ester is an ideal choice for constructing high drug-to-antibody ratio (DAR) ADCs. Its 13-unit PEG chain provides a substantial hydrophilicity reservoir (XLogP -3.8) to effectively mask the hydrophobicity of potent payloads like auristatins or maytansinoids, thereby improving the stability and manufacturability of the final ADC [2].

PROTAC Development Requiring an Extended, Flexible Linker

For PROTACs where the target protein and E3 ligase binding pockets are separated by a significant distance, Bis-PEG13-NHS ester provides the necessary reach and flexibility. Its 43-atom, 50.1 Å spacer offers a conformational landscape that can facilitate the formation of a stable ternary complex, a critical step for efficient ubiquitination and subsequent protein degradation [3]. This linker length is particularly useful in the early-stage optimization of PROTAC libraries where systematic variation of linker length is a key strategy [4].

Bioconjugation Requiring Precise, Monodisperse Spacing

In applications demanding high reproducibility and analytical precision, such as the development of diagnostic assays or the modification of therapeutic proteins, the monodisperse nature of Bis-PEG13-NHS ester is paramount. Its single, defined molecular weight and chain length ensure consistent product profiles and simplify characterization by mass spectrometry and other analytical techniques, unlike polydisperse PEG reagents that generate complex mixtures.

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